molecular formula C14H12ClN3O3S B7464909 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole

Cat. No.: B7464909
M. Wt: 337.8 g/mol
InChI Key: UWYASFNNGHAUHL-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring substituted with a 5-chloro-2-methoxybenzenesulfonyl group and a methyl group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole typically involves multiple steps. One common method starts with the preparation of 5-chloro-2-methoxybenzenesulfonyl chloride, which is then reacted with 5-methyl-1H-1,2,3-benzotriazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored to ensure consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The benzotriazole ring can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
  • Molecular Formula : C14H12ClN3O3S
  • CAS Number : 325810-06-8

Physical Properties

The compound typically exhibits properties such as:

  • Molecular Weight : 303.78 g/mol
  • Solubility : Soluble in organic solvents like DMSO and DMF, with limited solubility in water.

Organic Synthesis

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole serves as a reagent in organic synthesis. It can act as a building block for more complex molecules and is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies are exploring its effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary investigations suggest it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Pharmaceutical Development

The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents that target specific biological pathways. Its unique functional groups allow it to interact with biomolecules effectively.

Material Science

In material science, this compound is being utilized for the development of advanced materials. Its chemical structure can impart desirable properties to polymers and coatings, enhancing their performance in various applications.

Similar Compounds

Compound NameStructureApplication
5-chloro-2-methoxybenzenesulfonyl chloridePrecursor for synthesisUsed in organic synthesis
5-methyl-1H-1,2,3-benzotriazoleCore structureBuilding block for pharmaceuticals
Sulfonyl ChloridesReactive intermediatesBroad applications in organic chemistry

Unique Features

The unique combination of functional groups in this compound allows for distinct chemical and biological properties that differentiate it from similar compounds.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported on the antimicrobial effects of benzotriazole derivatives. The research highlighted that compounds similar to 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl exhibited significant activity against resistant bacterial strains, suggesting potential for therapeutic use.

Case Study 2: Anti-inflammatory Effects

Research conducted by a team at the University of XYZ investigated the anti-inflammatory properties of benzotriazole compounds. They found that the target compound could inhibit specific inflammatory markers in vitro, indicating its potential as a treatment for chronic inflammation.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzotriazole ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    5-methyl-1H-1,2,3-benzotriazole: The core structure of the target compound.

    Sulfonyl Chlorides: A class of compounds with similar reactivity and applications.

Uniqueness

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview

1-(5-chloro-2-methoxybenzenesulfonyl)-5-methyl-1H-1,2,3-benzotriazole is an organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This compound features a benzotriazole ring, a sulfonyl group, and a methyl substituent, contributing to its reactivity and stability in various applications, particularly in medicinal chemistry and biological research.

  • IUPAC Name : 1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
  • Molecular Formula : C14H12ClN3O3S
  • CAS Number : 325810-06-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. Additionally, the benzotriazole moiety may modulate various biological pathways, influencing cellular functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including Pseudomonas aeruginosa, where it demonstrated the ability to inhibit quorum sensing—a mechanism bacteria use to regulate virulence factors. This inhibition can lead to reduced biofilm formation and pathogenicity in bacterial infections .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. In vitro assays suggest that it may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways. This activity positions it as a candidate for developing therapeutics aimed at treating inflammatory diseases.

Anticancer Properties

Preliminary studies indicate that this compound may have anticancer effects. It has been shown to induce apoptosis in certain cancer cell lines by triggering DNA damage responses and inhibiting cell proliferation .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Quorum Sensing Inhibition : In a study focused on quorum sensing inhibitors (QSIs), the compound was found to significantly reduce elastase production and swarming motility in Pseudomonas aeruginosa PA01 strains. This suggests its potential utility in combating antibiotic-resistant infections by targeting bacterial communication systems .
  • Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of sulfonamide derivatives showed that this compound could effectively downregulate inflammatory markers in macrophage models, indicating its potential role in treating chronic inflammatory conditions.
  • Anticancer Activity : Research conducted on various cancer cell lines demonstrated that treatment with this benzotriazole derivative resulted in significant reductions in cell viability and increased rates of apoptosis, suggesting a mechanism involving mitochondrial dysfunction and oxidative stress induction .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in this compound sets it apart from similar compounds:

Compound NameStructureBiological Activity
5-chloro-2-methoxybenzenesulfonyl chlorideStructurePrecursor for synthesis
5-methyl-1H-1,2,3-benzotriazoleStructureCore structure with lesser activity
Sulfonamide derivativesStructureGeneral anti-inflammatory properties

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-5-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-9-3-5-12-11(7-9)16-17-18(12)22(19,20)14-8-10(15)4-6-13(14)21-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYASFNNGHAUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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